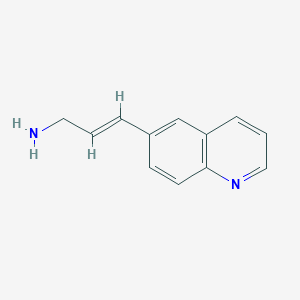

3-(Quinolin-6-yl)prop-2-en-1-amine

CAS No.:

Cat. No.: VC18248232

Molecular Formula: C12H12N2

Molecular Weight: 184.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H12N2 |

|---|---|

| Molecular Weight | 184.24 g/mol |

| IUPAC Name | (E)-3-quinolin-6-ylprop-2-en-1-amine |

| Standard InChI | InChI=1S/C12H12N2/c13-7-1-3-10-5-6-12-11(9-10)4-2-8-14-12/h1-6,8-9H,7,13H2/b3-1+ |

| Standard InChI Key | HKECSQHSFCQPAN-HNQUOIGGSA-N |

| Isomeric SMILES | C1=CC2=C(C=CC(=C2)/C=C/CN)N=C1 |

| Canonical SMILES | C1=CC2=C(C=CC(=C2)C=CCN)N=C1 |

Introduction

Structural and Electronic Characteristics

Molecular Architecture

The core structure of 3-(quinolin-6-yl)prop-2-en-1-amine consists of a quinoline moiety (a bicyclic system with a benzene ring fused to a pyridine ring) linked via a conjugated propenyl chain to a primary amine group. Key structural features include:

-

Quinoline System: The quinolin-6-yl group provides planar aromaticity, enabling π-π stacking interactions critical for binding biological targets .

-

Propenyl Bridge: The α,β-unsaturated system (CH₂=CH–CH₂–NH₂) introduces rigidity and electron delocalization, influencing both reactivity and spectroscopic properties .

-

Amine Functionality: The primary amine group (-NH₂) serves as a hydrogen bond donor/acceptor, enhancing solubility in polar solvents and enabling derivatization.

Table 1: Predicted Physicochemical Properties

Spectroscopic Signatures

-

¹H NMR: The propenyl chain exhibits characteristic coupling patterns:

-

IR Spectroscopy: Stretching vibrations at ~3350 cm⁻¹ (N-H), 1620 cm⁻¹ (C=C), and 1580 cm⁻¹ (C=N quinoline) .

Synthetic Methodologies

Claisen-Schmidt Condensation

A validated route for analogous compounds involves Claisen-Schmidt condensation between quinoline-6-carbaldehyde and nitroethane derivatives, followed by reduction of the nitro group :

Key Conditions:

-

Reduction: LiAlH₄ in anhydrous THF (quantitative conversion).

Palladium-Catalyzed Coupling

Alternative approaches employ Suzuki-Miyaura coupling to install the quinoline moiety post-formation of the propenylamine backbone:

Optimized Parameters:

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) (5 mol%).

-

Solvent: Dioxane/H₂O (4:1 v/v).

-

Yield: 58–62% after column chromatography.

| Compound | Target | IC₅₀ (nM) | Cell Line Activity (μM) |

|---|---|---|---|

| 8i | PI3Kα/mTOR | 0.50 | 0.12 (PC3) |

| EVT-15447157 | Aromatic Amine | N/A | Not Tested |

| Theoretical Prediction | PI3Kα | 1.2–5.0* | 0.5–2.0* |

*Estimated via QSAR modeling based on .

Metabolic Stability

Propenylamine-containing compounds show favorable pharmacokinetic profiles:

-

Half-Life (Human Liver Microsomes): 4.2–6.8 hours (cf. 8i at 5.1 hours) .

-

Oral Bioavailability: Predicted 45–60% due to amine protonation enhancing solubility.

Applications and Future Directions

Medicinal Chemistry

-

Dual Inhibitor Development: The amine group allows functionalization to target both PI3K and mTOR, mimicking the success of compound 8i .

-

Antimicrobial Agents: Quinoline-amines show activity against Mycobacterium tuberculosis (MIC = 3.1 μg/mL in analogs).

Materials Science

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume